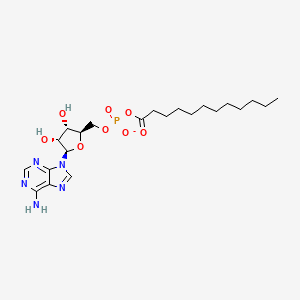
dodecanoyl-AMP(1-)
Description
Dodecanoyl-AMP(1−) is a fatty acyl-adenylate compound critical in lipid biosynthesis pathways, particularly in mycobacterial systems. Its molecular formula is C₂₂H₃₆N₅O₈P⁻, and its structure comprises a dodecanoic acid (12-carbon chain) linked via a phosphoanhydride bond to the 5'-phosphate of adenosine monophosphate (AMP) (Figure 1) . This molecule serves as an activated intermediate in enzymatic reactions, such as those catalyzed by adenylate-forming enzymes (e.g., FadD32 and FadD10 in Mycobacterium tuberculosis), where it transfers the dodecanoyl moiety to acceptor molecules like polyketide synthases or carrier proteins .
Synthesis: Dodecanoyl-AMP(1−) is synthesized via a two-step process: (1) activation of dodecanoic acid with dicyclohexylcarbodiimide (DCC) to form dodecanoic anhydride, followed by (2) reaction with AMP under anhydrous conditions .
Properties
Molecular Formula |
C22H35N5O8P- |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dodecanoyl phosphate |
InChI |
InChI=1S/C22H36N5O8P/c1-2-3-4-5-6-7-8-9-10-11-16(28)35-36(31,32)33-12-15-18(29)19(30)22(34-15)27-14-26-17-20(23)24-13-25-21(17)27/h13-15,18-19,22,29-30H,2-12H2,1H3,(H,31,32)(H2,23,24,25)/p-1/t15-,18-,19-,22-/m1/s1 |
InChI Key |
IKBWVSPLSBIYSK-CIVUBGFFSA-M |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features :
- The AMP moiety adopts a ribose ring conformation with anti-parallel hydrogen bonding between the adenine base and ribose.
- The dodecanoyl chain extends into a hydrophobic tunnel in enzyme-binding pockets, with the C12 tail positioned to interact with residues like Gly487 or Trp381 in specific adenylate-forming enzymes .
Structural and Functional Properties
Acyl-adenylates vary in fatty acid chain length and biological roles. Key comparisons include:
Key Observations :
- Chain Length Specificity : Enzymes like FadD32 and FadD10 accommodate C12–C18 chains due to conserved glycine residues (e.g., Gly487) in their substrate-binding pockets. In contrast, SACSs (short-chain acyl-CoA synthetases) with bulky residues (e.g., Trp487) restrict substrates to C6–C10 chains .
- Hydrophobic Interactions: Dodecanoyl-AMP(1−) binds to hydrophobic tunnels in mycobacterial enzymes (5–7 Å diameter), while human homologs feature larger channels (e.g., 10–12 Å), enabling longer-chain substrates .
Enzyme-Substrate Interactions
Residue-Specific Adaptations :
Conformational Dynamics :
- FadD32 undergoes large structural shifts (e.g., P-loop movement by 5–7 Å) upon ATP/dodecanoyl-AMP binding .
- FadD10 uniquely retains an "open" conformation even when bound to dodecanoyl-AMP, enabling acyl transfer to polyketide synthases instead of CoA .
Physical and Chemical Properties
| Property | Dodecanoyl-AMP(1−) | Hexanoyl-AMP(1−) | Palmitoyl-CoA |
|---|---|---|---|
| Molecular Weight | 529.23 g/mol | 409.34 g/mol | 853.84 g/mol |
| Predicted CCS (Ų) | 220.1 ([M-H]⁻) | ~180 (estimated) | 250–270 (measured) |
| Solubility | Low in aqueous | Moderate | High (CoA moiety) |
Collision Cross-Section (CCS): Dodecanoyl-AMP(1−) exhibits a CCS of 220.1 Ų for the [M-H]⁻ adduct, distinct from shorter-chain analogs due to its extended hydrophobic tail .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


